

# The Discovery and Development of CFTR(inh)-172: A Technical Guide

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## Compound of Interest

Compound Name: CFTR(inh)-172

Cat. No.: B1668465

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This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to the potent and selective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, **CFTR(inh)-172**. It is intended to be a comprehensive resource for researchers in the fields of cystic fibrosis, secretory diarrheas, and polycystic kidney disease, as well as for professionals involved in drug development.

## Discovery of CFTR(inh)-172

**CFTR(inh)-172** was identified through a high-throughput screening (HTS) of approximately 50,000 chemically diverse compounds.<sup>[1]</sup> The screening aimed to find inhibitors of cAMP/flavone-stimulated chloride (Cl<sup>-</sup>) transport in epithelial cells expressing CFTR.<sup>[1]</sup> This effort led to the identification of six compounds belonging to the 2-thioxo-4-thiazolidinone chemical class.<sup>[1]</sup> Subsequent screening of structural analogs of these initial hits identified **CFTR(inh)-172**, with the chemical name 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, as the most potent inhibitor.<sup>[2]</sup>

## Mechanism of Action

Initially, the precise mechanism of **CFTR(inh)-172** was debated, with some studies suggesting it acted as a gating modulator and others as a pore-blocker.<sup>[3]</sup> Recent structural and functional studies have revealed a dual mechanism of action, demonstrating that **CFTR(inh)-172** acts as both a pore blocker and a gating modulator.<sup>[4][5]</sup>

Cryogenic electron microscopy (cryo-EM) studies have shown that **CFTR(inh)-172** binds within the CFTR pore, near transmembrane helix 8 (TM8), a critical element that connects ATP hydrolysis to channel gating.[3][4][5][6][7] This binding stabilizes the transmembrane helices in a nonconductive conformation.[3] Specifically, the binding of **CFTR(inh)-172** leads to the collapse of the chloride selectivity filter and blockage of the pore from the extracellular side.[3][5][6][7]

Furthermore, single-molecule fluorescence resonance energy transfer (smFRET) experiments have indicated that **CFTR(inh)-172** inhibits channel gating without preventing the dimerization of the nucleotide-binding domains (NBDs).[3][4][5][6][7] Electrophysiological studies have shown that **CFTR(inh)-172** reduces the open probability of the channel primarily by increasing the mean channel closed time, without altering the unitary conductance.[8] It also causes a fivefold reduction in the mean open dwell time for wild-type CFTR.[3]

**CFTR(inh)-172** also allosterically inhibits ATP turnover. In the presence of 10  $\mu\text{M}$  **CFTR(inh)-172**, the saturating ATP turnover rate ( $k_{\text{cat}}$ ) was found to decrease approximately fourfold.[3]

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and effects of **CFTR(inh)-172** on CFTR.

Table 1: Inhibitory Potency of **CFTR(inh)-172**

Parameter	Value	Cell/System	Reference
K <sub>i</sub> (short-circuit current)	~300 nM	FRT cells expressing human CFTR	[1][8]
K <sub>i</sub> (open probability)	0.6 $\mu\text{M}$	Not specified	[8]
IC <sub>50</sub> (WT-CFTR)	0.08 $\pm$ 0.01 $\mu\text{M}$	Not specified	[9]
IC <sub>50</sub> (K95A-CFTR)	0.85 $\pm$ 0.05 $\mu\text{M}$	Not specified	[9]

Table 2: Electrophysiological Effects of **CFTR(inh)-172**

Parameter	Condition	Effect of 10 $\mu$ M CFTR(inh)-172	Reference
Macroscopic Current Reduction (WT CFTR)	Excised inside-out membrane patches	96% reduction	[3]
Open Probability (P <sub>o</sub> ) (WT CFTR)	Excised inside-out membrane patches	Reduced from 0.21 $\pm$ 0.05 to 0.007 $\pm$ 0.003	[3][10]
Open Probability (P <sub>o</sub> ) (E1371Q CFTR)	Excised inside-out membrane patches	Decreased from 0.79 $\pm$ 0.03 to 0.0011 $\pm$ 0.0004	[3][10]
Mean Open Dwell Time (WT CFTR)	Excised inside-out membrane patches	Reduced from 487 $\pm$ 92 ms to 109 $\pm$ 14 ms	[3]
Unitary Conductance	Not specified	No change (8 pS)	[8]
Current-Voltage Relationship	Whole-cell patch clamp	Linear, suggesting voltage-independent inhibition	[1]

Table 3: Effect of **CFTR(inh)-172** on ATP Hydrolysis

Parameter	Without CFTR(inh)-172	With 10 $\mu$ M CFTR(inh)-172	Reference
k <sub>cat</sub> (ATP turnover)	22.0 $\pm$ 2.2 ATP/protein/min	5.2 $\pm$ 1.0 ATP/protein/min	[3]
K <sub>m</sub> (for ATP)	No significant change	No significant change	[3]

Table 4: In Vivo Efficacy of **CFTR(inh)-172**

Animal Model	Toxin	Dose of CFTR(inh)-172	Effect on Fluid Secretion	Reference
Mouse	Cholera toxin	250 µg/kg (single intraperitoneal injection)	>90% reduction over 6 hours	<a href="#">[1]</a> <a href="#">[8]</a>
Rat	Cholera toxin	200 µg	>90% reduction	<a href="#">[11]</a>
Rat	STa E. coli toxin	200 µg	>70% reduction	<a href="#">[11]</a>

## Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of **CFTR(inh)-172** are provided below.

### High-Throughput Screening for CFTR Inhibitors

- Principle: This assay measures iodide ( $I^-$ ) influx into cells co-expressing CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q) as an indicator of CFTR activity. Inhibition of CFTR reduces the rate of  $I^-$  influx, thus slowing the quenching of YFP fluorescence.
- Protocol:
  - Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and YFP-H148Q are plated in 96-well microplates.
  - After 24-48 hours, the cells are washed with a chloride-containing buffer.
  - CFTR is activated by adding a cocktail of agonists, typically including forskolin (to increase cAMP), apigenin (a flavone), and IBMX (a phosphodiesterase inhibitor).
  - The test compound (e.g., from a chemical library) is added to the wells.
  - The plate is then transferred to a plate reader, and an iodide-containing solution is added.
  - The rate of YFP fluorescence quenching due to iodide influx is measured over time. A slower rate of quenching compared to control (agonist only) indicates inhibition of CFTR.

## Short-Circuit Current Measurement in Ussing Chambers

- Principle: This technique measures the net ion transport across an epithelial monolayer by voltage-clamping the transepithelial potential to 0 mV. The resulting current is the short-circuit current ( $I_{sc}$ ), which is a direct measure of active ion transport.
- Protocol:
  - Epithelial cells (e.g., FRT cells expressing CFTR) are grown to confluence on permeable filter supports.
  - The filter support is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with appropriate physiological solutions and gassed with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
  - The transepithelial voltage is clamped at 0 mV, and the  $I_{sc}$  is continuously recorded.
  - CFTR is activated by adding agonists (e.g., forskolin) to the appropriate chamber (usually basolateral).
  - Once a stable stimulated  $I_{sc}$  is achieved, **CFTR(inh)-172** is added at various concentrations to the apical chamber to determine its inhibitory effect.

## Patch-Clamp Electrophysiology

- Principle: This method allows for the measurement of ion flow through single or multiple ion channels in a patch of cell membrane.
- Whole-Cell Configuration:
  - A glass micropipette with a tip diameter of ~1  $\mu$ m is pressed against the membrane of a cell expressing CFTR.
  - Suction is applied to rupture the membrane patch, providing electrical access to the entire cell.
  - The membrane potential is held at a constant value (e.g., -40 mV), and currents are elicited by applying a series of voltage steps (e.g., from -100 mV to +100 mV).

- CFTR is activated with agonists, and the effect of perfusing **CFTR(inh)-172** on the whole-cell current is measured.
- Excised Inside-Out Patch Configuration:
  - After forming a high-resistance seal between the micropipette and the cell membrane, the pipette is retracted to excise a patch of membrane, with the intracellular side facing the bath solution.
  - This configuration allows for the study of single-channel currents and the direct application of substances like ATP and PKA to the intracellular face of the channel.
  - Single-channel currents are recorded in the presence of ATP and PKA, and then after the addition of **CFTR(inh)-172** to the bath, to determine its effect on channel open probability ( $P_{o\_}$ ), open time, and closed time.

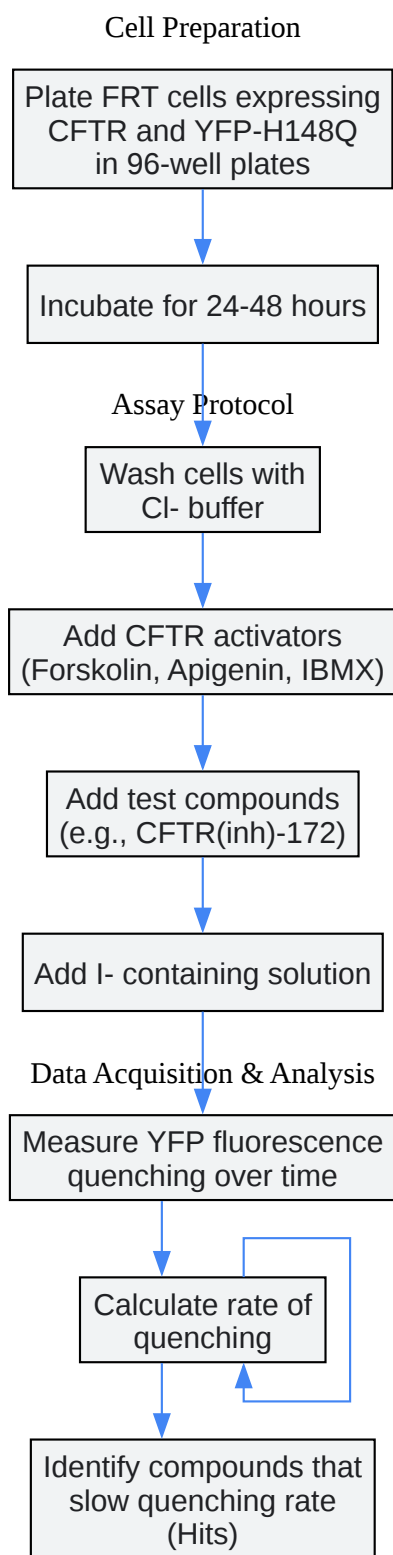
## In Vivo Intestinal Fluid Secretion Model (Closed-Loop)

- Principle: This model assesses the ability of a compound to inhibit cholera toxin-induced intestinal fluid secretion in a live animal.
- Protocol:
  - Mice or rats are anesthetized.
  - A midline laparotomy is performed to expose the small intestine.
  - A closed loop of the jejunum is created by ligating both ends.
  - Cholera toxin is injected into the lumen of the sealed loop.
  - **CFTR(inh)-172** (or vehicle control) is administered, typically via intraperitoneal injection.
  - The abdomen is closed, and the animal is allowed to recover for a set period (e.g., 6 hours).
  - The animal is then euthanized, and the ligated intestinal loop is removed.

- The length and weight of the loop are measured. The fluid accumulation is determined by the ratio of the loop's weight to its length (in g/cm). A reduction in this ratio in the treated group compared to the control group indicates inhibition of fluid secretion.

## Visualizations

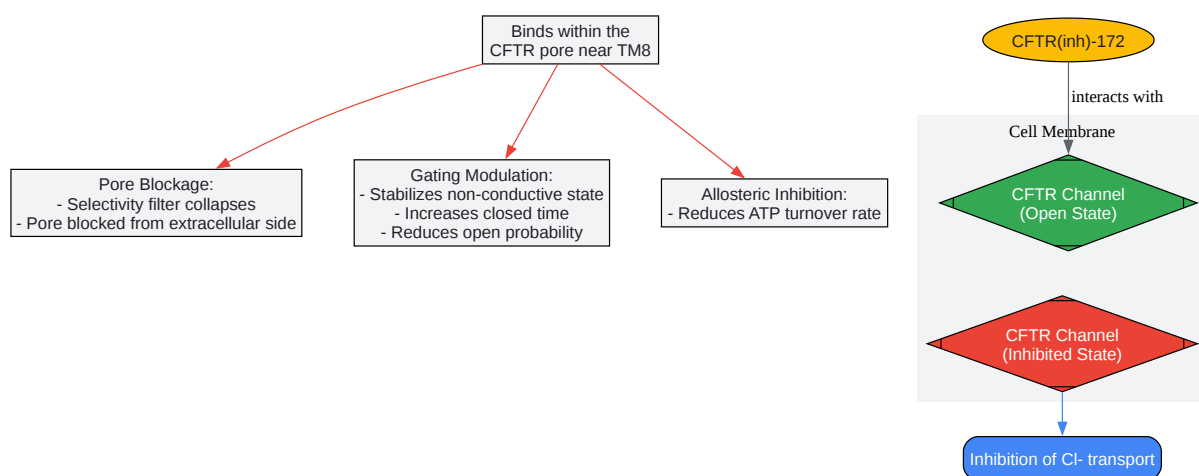
The following diagrams illustrate key processes in the discovery and characterization of **CFTR(inh)-172**.

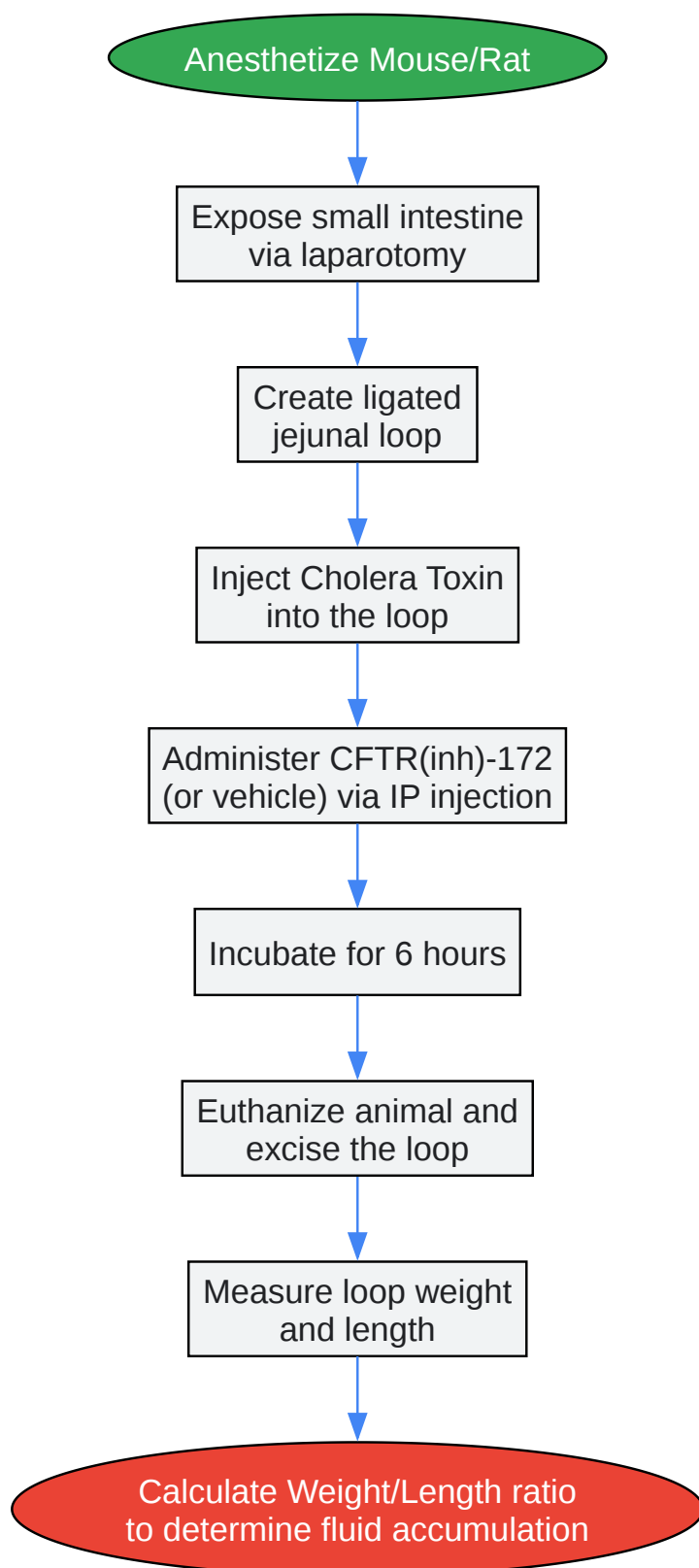


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Caption: High-throughput screening workflow for the identification of CFTR inhibitors.







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Email: [info@benchchem.com](mailto:info@benchchem.com)